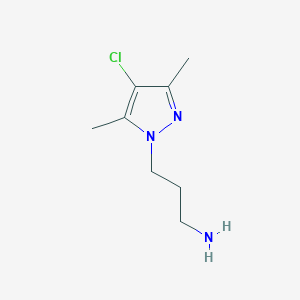

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” is a chemical compound with the empirical formula C8H14ClN3 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, pyrazole-based ligands have been prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazole ring, which is a five-membered ring with two nitrogen atoms. The 3,5-dimethyl-1H-pyrazol-1-yl group is a derivative of pyrazole that contains two methyl substituents .

Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, similar compounds have shown a variety of chemical reactions. For example, pyrazole-based ligands have shown catalytic properties in the oxidation reaction of catechol to o-quinone .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity of Pyrazole Derivatives :

- Rafah F. Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives that showed significant antibacterial activity against four bacterial species. This research highlights the potential use of these compounds in developing new antibacterial agents (Al-Smaisim, 2012).

Chemical Library Generation and Heterocyclic Synthesis :

- G. Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene to generate a diverse library of compounds through alkylation and ring closure reactions. This study contributes to the field of medicinal chemistry by providing new scaffolds for drug development (Roman, 2013).

Synthesis of Flexible Ligands for Potential Applications in Coordination Chemistry :

- A. Potapov et al. (2007) prepared flexible ligands, including bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, by reacting pyrazoles with various compounds in a superbasic medium. These ligands have potential applications in creating new metal-organic frameworks and coordination compounds (Potapov et al., 2007).

Exploration of Novel Heterocyclic Structures :

- Maria Koyioni et al. (2014) investigated the reaction of 1H-pyrazol-5-amines with Appel salt, leading to the formation of various novel heterocyclic compounds. Such studies are vital for discovering new molecules with potential pharmaceutical or material science applications (Koyioni et al., 2014).

Green Chemistry and Molecular Docking Studies :

- Faryal Chaudhry et al. (2017) synthesized novel pyrazolylpyridazine amines using an environmentally friendly fusion reaction. One of the compounds was identified as a potent inhibitor of yeast α-glucosidase, demonstrating the compound's potential in medicinal chemistry (Chaudhry et al., 2017).

Polymer Modification for Medical Applications :

- H. M. Aly and H. L. A. El-Mohdy (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. These modified polymers exhibited enhanced thermal stability and biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential uses in various applications. Similar compounds have been used in a wide range of applications, including as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .

Eigenschaften

IUPAC Name |

3-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3-5,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZXAEULIHCKCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCN)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405826 |

Source

|

| Record name | SBB020532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine | |

CAS RN |

956786-61-1 |

Source

|

| Record name | SBB020532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)